N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of the 3-methylphenylmethyl group. The thiadiazole moiety is then attached through a series of reactions involving sulfur-containing reagents. The final step involves the acetamide formation .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development and as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The thiadiazole moiety contributes to the compound’s ability to inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide include other indole derivatives and thiadiazole-containing compounds. These compounds share similar biological activities but differ in their specific chemical structures and properties. For example:
Indole-3-acetic acid: A plant hormone with different biological functions compared to the target compound.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities, but with variations in their chemical structures and mechanisms of action.
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-14-6-5-7-16(10-14)11-25-12-19(17-8-3-4-9-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMALMYRIIEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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